5-trans U-46619

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

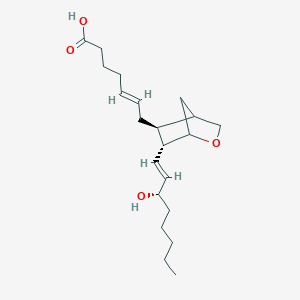

(E)-7-[(5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4+,13-12+/t16?,17-,18-,19+,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQANGKSBLPMBTJ-YTQMDITASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H](C2CC1OC2)C/C=C/CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Agonist Activity of U-46619: A Deep Dive into its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of the synthetic compound U-46619, a potent and stable analog of the prostaglandin endoperoxide PGH2. While the initial query specified the 5-trans isomer of U-46619, a thorough review of the scientific literature reveals a significant disparity in the available data. 5-trans U-46619 is primarily documented as a minor impurity (2-5%) found in most commercial preparations of its cis-isomer, U-46619.[1] The biological activity of this compound has been sparsely investigated, with one study indicating it is approximately half as potent as the 5-cis form in inhibiting prostaglandin E synthase.[1]

Conversely, U-46619 (the 5-cis isomer) is extensively characterized as a selective and potent agonist of the thromboxane A2 (TXA2) receptor, also known as the TP receptor.[2][3] Its stability and potent mimetic activity of the highly unstable endogenous ligand, thromboxane A2, have established U-46619 as an invaluable pharmacological tool for investigating the physiological and pathophysiological roles of the TXA2 receptor and its downstream signaling pathways.[4][5]

Given the wealth of information available, this guide will focus on the well-documented mechanism of action of U-46619, providing researchers and drug development professionals with a detailed understanding of its molecular interactions and cellular consequences.

Core Mechanism of Action: Thromboxane A2 Receptor Agonism

U-46619 exerts its biological effects by binding to and activating the thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR).[3] The binding of U-46619 to the TP receptor is specific and of high affinity. Studies using radiolabeled [3H]U-46619 in washed human platelets have demonstrated a single class of high-affinity binding sites.[6]

Upon agonist binding, the TP receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily of the Gq family.[3] This initiates a cascade of intracellular signaling events that ultimately mediate the diverse physiological responses to U-46619, including platelet aggregation and smooth muscle contraction.[3]

Downstream Signaling Pathways

The activation of Gq by the U-46619-bound TP receptor leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Calcium Mobilization

IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the membrane of the sarcoplasmic reticulum (SR), leading to the release of stored calcium (Ca2+) into the cytoplasm.[7] This rapid increase in intracellular calcium concentration ([Ca2+]i) is a critical event in many of the cellular responses to U-46619, including the contraction of vascular smooth muscle cells.[7] In addition to release from intracellular stores, U-46619 can also induce calcium influx from the extracellular space through various channels, including L-type calcium channels (Cav1.2) and transient receptor potential canonical (TRPC) channels.[7][8]

Protein Kinase C (PKC) and RhoA/Rho-Kinase (ROCK) Pathways

Diacylglycerol (DAG) activates protein kinase C (PKC), which phosphorylates a variety of downstream target proteins, contributing to cellular responses. Furthermore, U-46619 is a potent activator of the small GTPase RhoA and its downstream effector, Rho-kinase (ROCK).[9] The RhoA/ROCK pathway plays a crucial role in calcium sensitization of the contractile apparatus in smooth muscle cells by inhibiting myosin light chain phosphatase (MLCP), leading to a net increase in phosphorylated myosin light chain and sustained contraction.

Mitogen-Activated Protein Kinase (MAPK) Activation

U-46619 has been shown to activate several members of the mitogen-activated protein kinase (MAPK) family, including extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK.[9][10] The activation of these pathways can influence a range of cellular processes, including gene expression, cell proliferation, and differentiation.[10] For instance, the activation of both p38MAPK and ERK1/2 signaling by U-46619 has been demonstrated to improve the differentiation efficiency of human induced pluripotent stem cells into endothelial cells.[10]

Physiological Effects

The signaling cascades initiated by U-46619 culminate in a variety of physiological responses, the most prominent of which are:

-

Platelet Aggregation: U-46619 is a potent inducer of platelet shape change and aggregation, mimicking the pro-thrombotic effects of thromboxane A2.[9]

-

Vasoconstriction: U-46619 causes potent contraction of vascular smooth muscle, leading to vasoconstriction in a variety of blood vessels, including coronary, pulmonary, and renal arteries.[7][8][11]

-

Bronchoconstriction: Studies have shown that U-46619 can induce the contraction of airway smooth muscle, with a more potent effect observed in smaller airways.[12]

Quantitative Data

The following table summarizes key quantitative data regarding the activity of U-46619 from various in vitro and in vivo studies.

| Parameter | Value | Species/System | Reference |

| Receptor Binding | |||

| Kd ([3H]U-46619) | 11 ± 4 nM (kinetic) | Washed human platelets | [6] |

| Kd ([3H]U-46619) | 20 ± 7 nM (equilibrium) | Washed human platelets | [6] |

| Bmax ([3H]U-46619) | 9.1 ± 2.3 fmol/10^7 platelets | Washed human platelets | [6] |

| Platelet Function | |||

| EC50 (Aggregation) | 0.58 µM | Rabbit platelets | [9] |

| EC50 (Shape Change) | 0.013 µM | Rabbit platelets | [9] |

| Vasoconstriction | |||

| EC50 | 35 nM | Not specified | [3] |

| Bronchoconstriction | |||

| EC50 (Small airways) | 6.9 nM | Rat lung slices | [12] |

| EC50 (Large airways) | 66 nM | Rat lung slices | [12] |

Experimental Protocols

The elucidation of the mechanism of action of U-46619 has been made possible through a variety of experimental techniques. Below are outlines of key methodologies cited in the literature.

Radioligand Binding Assays

-

Objective: To characterize the binding of U-46619 to the thromboxane A2 receptor.

-

Methodology:

-

Preparation of washed human platelets.

-

Incubation of the platelet suspension with increasing concentrations of radiolabeled [3H]U-46619 in the absence (total binding) or presence (non-specific binding) of a high concentration of unlabeled U-46619.

-

Separation of bound and free radioligand by rapid filtration.

-

Quantification of radioactivity on the filters using liquid scintillation counting.

-

Calculation of specific binding by subtracting non-specific from total binding.

-

Analysis of binding data using Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[6]

-

Measurement of Intracellular Calcium Concentration

-

Objective: To determine the effect of U-46619 on intracellular calcium levels.

-

Methodology:

-

Loading of vascular smooth muscle cells with a calcium-sensitive fluorescent dye, such as fluo-4/AM.

-

Stimulation of the cells with U-46619.

-

Measurement of changes in fluorescence intensity over time using confocal laser scanning microscopy.

-

The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration.[8]

-

Myograph Studies for Vasoconstriction

-

Objective: To assess the contractile effect of U-46619 on isolated blood vessels.

-

Methodology:

-

Dissection and mounting of arterial rings in a multi-myograph system.

-

Equilibration of the tissues under physiological conditions (temperature, oxygenation, and tension).

-

Cumulative addition of increasing concentrations of U-46619 to the myograph chamber.

-

Recording of the isometric tension generated by the arterial rings.

-

Construction of concentration-response curves to determine the potency (EC50) and efficacy of U-46619.[8][11]

-

To investigate the involvement of specific signaling pathways, experiments can be repeated in the presence of selective inhibitors (e.g., PLC inhibitors, ROCK inhibitors, calcium channel blockers).[8][11]

-

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by U-46619.

References

- 1. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]

- 2. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 3. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]

- 4. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding of a thromboxane A2/prostaglandin H2 agonist [3H]U46619 to washed human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. The prostaglandin H2 analog U-46619 improves the differentiation efficiency of human induced pluripotent stem cells into endothelial cells by activating both p38MAPK and ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of the thromboxane receptor agonist U46619 and endothelin-1 on large and small airways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Isomer: A Technical Guide to 5-trans U-46619

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619, the geometric isomer of the potent thromboxane A2 receptor agonist U-46619, presents a compelling case study in the nuanced world of prostaglandin pharmacology. While its cis-counterpart has been extensively studied for its profound effects on platelet aggregation and vasoconstriction, this compound has emerged from relative obscurity as an inhibitor of microsomal prostaglandin E2 synthase (mPGES-1). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on the experimental methodologies and signaling pathways relevant to its function.

Discovery and Biological Activity

The primary significant biological activity attributed to this compound is the inhibition of microsomal prostaglandin E2 synthase (mPGES-1), an enzyme critically involved in the inflammatory cascade. This discovery was first reported by Quraishi and colleagues in 2002.[1] Notably, this compound is reported to be approximately half as potent in its inhibitory action on mPGES-1 as its 5-cis counterpart.

This isomer is typically found as a minor impurity, constituting 2-5% of commercial preparations of U-46619.[1][2] This inherent presence in preparations of a widely used chemical probe underscores the importance of isomeric purity in pharmacological studies.

Synthesis and Isolation

Given its origin as an impurity, the most probable method for obtaining pure this compound is through chromatographic separation from commercial U-46619 preparations. Techniques such as High-Performance Liquid Chromatography (HPLC) are well-suited for separating geometric isomers of prostaglandins.

Quantitative Data

While the relative potency of this compound as an mPGES-1 inhibitor is documented, specific quantitative data such as IC50 values are not consistently reported in readily accessible literature. For context, various inhibitors of mPGES-1 have been identified with potencies ranging from the nanomolar to micromolar range. The potency of this compound is expected to fall within this spectrum.

Table 1: Biological Activity of U-46619 Isomers

| Compound | Primary Target | Reported Activity |

| U-46619 (5-cis) | Thromboxane A2 Receptor | Agonist |

| This compound | Microsomal Prostaglandin E2 Synthase (mPGES-1) | Inhibitor |

Experimental Protocols

Inhibition of Microsomal Prostaglandin E2 Synthase (mPGES-1)

The following is a generalized protocol for assessing the inhibitory activity of compounds against mPGES-1, based on common methodologies in the field.

Objective: To determine the in vitro inhibitory effect of this compound on the enzymatic activity of mPGES-1.

Materials:

-

Recombinant human mPGES-1

-

Prostaglandin H2 (PGH2) substrate

-

Glutathione (GSH)

-

Test compound (this compound)

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Stop solution (e.g., a solution containing a stable prostaglandin analog and a reducing agent)

-

Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2)

Procedure:

-

Prepare a reaction mixture containing assay buffer, GSH, and recombinant mPGES-1.

-

Add the test compound (this compound) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Pre-incubate the mixture at the appropriate temperature (e.g., 4°C or room temperature) for a defined period.

-

Initiate the enzymatic reaction by adding the substrate, PGH2.

-

Allow the reaction to proceed for a specific time (e.g., 60 seconds) at a controlled temperature (e.g., 4°C).

-

Terminate the reaction by adding the stop solution.

-

Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

Prostaglandin E2 Synthesis Pathway

The following diagram illustrates the enzymatic cascade leading to the production of Prostaglandin E2, highlighting the central role of mPGES-1.

Caption: Prostaglandin E2 (PGE2) synthesis pathway and the inhibitory action of this compound.

Experimental Workflow for mPGES-1 Inhibition Assay

The logical flow of an experiment to determine the inhibitory potential of a compound on mPGES-1 is depicted below.

Caption: A typical experimental workflow for an mPGES-1 inhibition assay.

Conclusion

This compound represents an intriguing example of how a subtle change in molecular geometry can lead to a significant alteration in biological activity. While its primary role as a research tool may be defined by its inhibitory action on mPGES-1, the lack of a dedicated synthetic route and the limited availability of quantitative data highlight areas for future investigation. For researchers in drug development, the story of this compound serves as a crucial reminder of the importance of isomeric purity and the potential for discovering novel pharmacological activities within seemingly well-understood chemical spaces. Further exploration of this and other prostaglandin isomers could unveil new therapeutic avenues for inflammatory and other diseases.

References

The Enigmatic Isomer: A Technical Guide to the Biological Activity of 5-trans U-46619

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619, a synthetic analog of the prostaglandin endoperoxide PGH2, is a cornerstone tool in cardiovascular and physiological research due to its potent and stable agonism at the thromboxane A2 (TP) receptor. Its activity in inducing platelet aggregation and vasoconstriction is well-documented. However, lurking in the shadows of its well-characterized parent compound is the 5-trans isomer of U-46619. This isomer is often present as a minor impurity (2-5%) in commercially available U-46619 preparations.[1] Despite its prevalence, dedicated research into the specific biological activities of the 5-trans isomer is notably scarce.

This technical guide aims to consolidate the limited available information on the 5-trans U-46619 isomer and, more importantly, to provide a comprehensive framework for its further investigation. By leveraging the extensive knowledge of U-46619, we will outline the necessary experimental protocols and data presentation structures to fully characterize the biological profile of this enigmatic isomer.

Current Understanding of this compound

To date, the biological activity of this compound has not been extensively studied as a standalone compound. The primary piece of available data points to its interaction with an enzyme involved in prostaglandin synthesis.

Enzymatic Inhibition

A singular study has reported that this compound is approximately half as potent as its 5-cis counterpart (U-46619) in inhibiting prostaglandin E synthase.[1] Another source also indicates its inhibitory action on microsomal prostaglandin E2 synthase (mPGES).[2] This suggests that the stereochemistry of the 5,6-double bond plays a crucial role in its interaction with this enzyme.

Due to the lack of specific quantitative data on the receptor binding and functional activity of this compound at the TP receptor, the following sections will focus on the established methodologies for characterizing its parent compound, U-46619. These protocols can be directly applied to investigate the 5-trans isomer.

Quantitative Data Presentation: A Template for Characterization

To facilitate a clear comparison of the biological activity of this compound with U-46619, all quantitative data should be summarized in structured tables. Below are template tables populated with representative data for U-46619, which should be replicated for the 5-trans isomer upon experimental determination.

Table 1: Thromboxane A2 Receptor Binding Affinity

| Compound | Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| U-46619 | [3H]-U-46619 | Washed Human Platelets | 129.8 | 170.4 fmol/108 platelets | [3] |

| This compound | [3H]-U-46619 or [3H]-SQ29548 | Washed Human Platelets | TBD | TBD |

TBD: To be determined

Table 2: In Vitro Functional Activity

| Compound | Assay | Tissue/Cell Type | EC50 (nM) | Maximum Response (% of control) | Reference |

| U-46619 | Platelet Shape Change | Washed Rabbit Platelets | 13 | N/A | [3] |

| Platelet Aggregation | Washed Rabbit Platelets | 580 | N/A | [3] | |

| Vasoconstriction | Human Subcutaneous Resistance Arteries | 16 | 127.5 | [4] | |

| This compound | Platelet Shape Change | Washed Rabbit Platelets | TBD | TBD | |

| Platelet Aggregation | Washed Rabbit Platelets | TBD | TBD | ||

| Vasoconstriction | Human Subcutaneous Resistance Arteries | TBD | TBD |

TBD: To be determined; N/A: Not Applicable

Experimental Protocols

The following are detailed methodologies for key experiments required to characterize the biological activity of this compound.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the thromboxane A2 receptor.

Materials:

-

Washed human platelets

-

[3H]-SQ29548 (a TP receptor antagonist) or [3H]-U-46619

-

This compound (unlabeled)

-

Binding buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and counter

Methodology:

-

Prepare washed human platelets and resuspend them in the binding buffer to a final concentration of approximately 108 platelets/mL.

-

For saturation binding experiments, incubate a fixed amount of platelet membranes with increasing concentrations of the radioligand in the presence (non-specific binding) or absence (total binding) of a high concentration of unlabeled U-46619.

-

For competition binding experiments, incubate platelet membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled this compound.

-

Incubate the reactions at room temperature for a defined period (e.g., 30 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression analysis to determine Kd and Bmax values.

Platelet Aggregation Assay

Objective: To assess the functional effect of this compound on platelet aggregation.

Materials:

-

Platelet-rich plasma (PRP) or washed human platelets

-

This compound

-

Platelet aggregometer

-

Saline or appropriate vehicle control

Methodology:

-

Prepare PRP from fresh human blood.

-

Adjust the platelet count in the PRP to a standardized concentration.

-

Place a sample of PRP in the aggregometer cuvette and stir at 37°C.

-

Establish a baseline light transmission.

-

Add varying concentrations of this compound to the PRP and record the change in light transmission over time, which corresponds to the degree of platelet aggregation.

-

Construct concentration-response curves to determine the EC50 and maximum aggregation response for this compound.

Vasoconstriction Assay

Objective: To evaluate the effect of this compound on vascular smooth muscle contraction.

Materials:

-

Isolated arterial rings (e.g., rat aorta, human subcutaneous resistance arteries)

-

Organ bath system with isometric force transducers

-

Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2)

-

This compound

-

Potassium chloride (KCl) for assessing tissue viability

Methodology:

-

Dissect and mount arterial rings in the organ baths containing Krebs-Henseleit solution at 37°C.

-

Apply a resting tension to the rings and allow them to equilibrate.

-

Test the viability of the arterial rings by inducing contraction with a high concentration of KCl.

-

After a washout period, cumulatively add increasing concentrations of this compound to the organ bath and record the isometric tension.

-

Construct concentration-response curves to determine the EC50 and maximum contractile response for this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the known signaling pathway of U-46619 and a proposed experimental workflow for the characterization of its 5-trans isomer.

Caption: U-46619 Signaling Pathway.

Caption: Experimental Workflow for this compound.

Conclusion

The 5-trans isomer of U-46619 remains a poorly understood molecule. While its presence as an impurity in U-46619 preparations is acknowledged, its specific biological activities, particularly concerning the thromboxane A2 receptor, are yet to be elucidated. This guide provides a clear and actionable framework for researchers to systematically investigate this compound. By employing the outlined experimental protocols and data presentation formats, the scientific community can begin to unravel the pharmacological profile of this compound, potentially revealing novel insights into the structure-activity relationships of thromboxane A2 receptor ligands. Such studies are crucial for a more complete understanding of the tools we use in research and could inform the development of more specific and potent pharmacological agents in the future.

References

- 1. 美国GlpBio - this compound | Prostaglandin E synthase inhibitor | Cas# 330796-58-2 [glpbio.cn]

- 2. caymanchem.com [caymanchem.com]

- 3. Thromboxane A2-mediated shape change: independent of Gq-phospholipase C--Ca2+ pathway in rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reprocell.com [reprocell.com]

The U-46619 Signaling Pathway in Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

U-46619, a stable thromboxane A2 (TXA2) mimetic, is a potent vasoconstrictor widely utilized in cardiovascular research to investigate the mechanisms of vascular smooth muscle contraction.[1] Its action is mediated through the thromboxane A2 receptor (TP receptor), a G protein-coupled receptor (GPCR), initiating a complex signaling cascade that ultimately leads to smooth muscle contraction and an increase in vascular tone.[2] This technical guide provides an in-depth overview of the core signaling pathways activated by U-46619 in vascular smooth muscle cells (VSMCs), presents quantitative data on its effects, details key experimental protocols for studying its mechanism of action, and provides visual representations of the signaling cascades and experimental workflows.

The Core Signaling Pathway

The binding of U-46619 to the TP receptor on vascular smooth muscle cells initiates a signaling cascade primarily through the Gq/11 family of heterotrimeric G proteins.[3] This activation leads to the stimulation of phospholipase C (PLC), a key enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

IP3-Mediated Calcium Release: IP3 diffuses through the cytoplasm and binds to its receptor (IP3R) on the sarcoplasmic reticulum (SR), the primary intracellular calcium store in VSMCs. This binding triggers the release of stored calcium into the cytoplasm, leading to a rapid increase in intracellular calcium concentration ([Ca2+]i).[4]

DAG-Mediated Protein Kinase C Activation: DAG, in conjunction with the elevated [Ca2+]i, activates protein kinase C (PKC). Activated PKC can phosphorylate various downstream targets, contributing to the contractile response.[4]

Calcium-Dependent and Calcium-Sensitizing Mechanisms: The U-46619-induced contraction of vascular smooth muscle is a dual process involving both an increase in intracellular calcium and an enhancement of the contractile machinery's sensitivity to calcium.

-

Calcium-Dependent Contraction: The rise in [Ca2+]i leads to the binding of calcium to calmodulin (CaM). The Ca2+-CaM complex then activates myosin light chain kinase (MLCK), which phosphorylates the 20-kDa regulatory light chain of myosin II (MLC20).[5][6] This phosphorylation is a critical step that enables the cross-bridge cycling of actin and myosin, resulting in smooth muscle contraction.[5]

-

Calcium Sensitization: U-46619 also activates the small GTPase RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).[5] ROCK enhances contraction by inhibiting myosin light chain phosphatase (MLCP) through the phosphorylation of its myosin-binding subunit (MYPT1).[5][7] The inhibition of MLCP leads to a net increase in the phosphorylation state of MLC20 for a given concentration of intracellular calcium, thereby "sensitizing" the contractile apparatus to calcium.[5]

Quantitative Data

The following tables summarize key quantitative parameters related to the action of U-46619 in vascular smooth muscle.

Table 1: Potency of U-46619 in Vascular Smooth Muscle

| Parameter | Value | Species/Tissue | Reference |

| EC50 for Vasoconstriction | ~50 nM | Rat Caudal Artery | [5] |

| EC50 for Calcium Efflux | 398 ± 26 nM | Human Saphenous Vein VSMCs | [8][9] |

| EC50 (General) | 35 nM | Various Preparations | [2] |

Table 2: U-46619 Receptor Binding Affinity

| Parameter | Value | Cell Type | Reference |

| Kd | 15.5 ± 2.6 nM | Wistar-Kyoto (WKY) Rat VSMCs | [10] |

| Kd (High Affinity) | 2.3 ± 0.6 nM | Spontaneously Hypertensive Rat (SHR) VSMCs | [10] |

| Kd (Low Affinity) | 1.4 ± 0.5 µM | Spontaneously Hypertensive Rat (SHR) VSMCs | [10] |

Table 3: Effects of Inhibitors on U-46619-Induced Responses

| Inhibitor | Target | Concentration | Effect | Reference |

| Y-27632 | Rho-kinase (ROCK) | 1-30 µM | Inhibition of contraction | [11] |

| Nifedipine | L-type Ca2+ channels | 1 µM | No effect on contraction in E+ pulmonary arteries | [11] |

| U73122 | Phospholipase C (PLC) | 1 µM | Switches signaling pathway in E- pulmonary arteries | [11] |

| Chelerythrine | Protein Kinase C (PKC) | 10 µM | Inhibition of vasoconstriction | [4] |

| Rottlerin | PKCδ | 10 µM | Inhibition of vasoconstriction | [4] |

| GR32191 | TXA2 Receptor Antagonist | - | Complete block of vasoconstriction | [4] |

| SQ-29548 | TXA2 Receptor Antagonist | - | Inhibition of contraction | [5] |

Experimental Protocols

Isometric Tension Measurement in Isolated Arterial Rings

This protocol is used to assess the contractile response of vascular segments to U-46619.

Methodology:

-

Tissue Preparation: Euthanize the animal model (e.g., rat, mouse) and carefully dissect the desired artery (e.g., aorta, mesenteric artery). Place the artery in cold physiological salt solution (PSS).[12]

-

Ring Mounting: Under a dissecting microscope, remove adhering connective tissue and cut the artery into rings of 2-3 mm in length. Mount the rings on two stainless steel wires or tungsten hooks in an organ bath chamber filled with PSS, maintained at 37°C and continuously bubbled with 95% O2/5% CO2.[12][13]

-

Equilibration and Viability Check: Allow the rings to equilibrate for at least 60 minutes under a determined optimal resting tension.[14][15] To check the viability of the tissue, contract the rings with a high concentration of potassium chloride (e.g., 60 mM KCl).[12]

-

Cumulative Concentration-Response Curve: After washing out the KCl and allowing the tension to return to baseline, add U-46619 in a cumulative manner to the organ bath, allowing the contraction to reach a plateau at each concentration.

-

Data Acquisition: Record the isometric tension using a force transducer connected to a data acquisition system.[13]

Intracellular Calcium Measurement in Vascular Smooth Muscle Cells

This protocol measures changes in [Ca2+]i in response to U-46619 using fluorescent calcium indicators.

Methodology:

-

Cell Culture: Culture primary vascular smooth muscle cells or a suitable cell line on glass coverslips.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM (ratiometric) or Fluo-4 AM (single wavelength).[16][17] This is typically done by incubating the cells with the dye in a physiological buffer for 30-60 minutes at room temperature or 37°C.[18][19][20]

-

Washing: After loading, wash the cells with fresh buffer to remove any extracellular dye.[16]

-

Imaging: Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped with a calcium imaging system.

-

Stimulation and Recording: Perfuse the cells with buffer and establish a stable baseline fluorescence. Then, perfuse the cells with a buffer containing U-46619 and record the changes in fluorescence intensity over time. For Fura-2, excitation is alternated between 340 nm and 380 nm, and the ratio of the emission at 510 nm is used to calculate the [Ca2+]i.[18][19] For Fluo-4, excitation is at ~494 nm and emission is at ~506 nm.[17]

Western Blotting for Phosphorylated Proteins

This protocol is used to detect the phosphorylation of key signaling proteins like MYPT1 and MLC20.

Methodology:

-

Cell/Tissue Lysis: Treat VSMCs or arterial tissue with U-46619 for the desired time. Immediately lyse the cells or tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[21][22]

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[21]

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour at room temperature to prevent non-specific antibody binding.[21][22]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-MYPT1 (Thr855) or phospho-MLC20 (Thr18/Ser19)) overnight at 4°C.[23]

-

Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21] To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.

RhoA Activation Assay

This assay measures the amount of active, GTP-bound RhoA.

Methodology:

-

Cell Lysis: Stimulate VSMCs with U-46619 and lyse the cells in a specific lysis buffer provided with the assay kit.[24][25]

-

Affinity Precipitation (Pull-down): Incubate the cell lysates with Rhotekin-RBD (Rho-binding domain of Rhotekin) beads.[26] Rhotekin-RBD specifically binds to the active, GTP-bound form of RhoA.

-

Washing: Pellet the beads by centrifugation and wash them several times to remove non-specifically bound proteins.[25][27]

-

Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted samples by Western blotting using an antibody specific for RhoA.[24] The amount of RhoA detected corresponds to the amount of active RhoA in the initial cell lysate.

Visualizations

Caption: U-46619 signaling pathway in vascular smooth muscle.

Caption: Experimental workflow for studying U-46619 signaling.

References

- 1. U 46619 | Prostanoid Receptors | Tocris Bioscience [tocris.com]

- 2. U-46619, Thromboxane A2 receptor agonist (CAS 56985-40-1) | Abcam [abcam.com]

- 3. Signalling pathway of U46619-induced vascular smooth muscle contraction in mouse coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of U46619-induced contraction in mouse intrarenal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thromboxane A2-induced contraction of rat caudal arterial smooth muscle involves activation of Ca2+ entry and Ca2+ sensitization: Rho-associated kinase-mediated phosphorylation of MYPT1 at Thr-855, but not Thr-697 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of G12/G13 Results in Shape Change and Rho/Rho-Kinase–mediated Myosin Light Chain Phosphorylation in Mouse Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Myosin Phosphatase Target Subunit 1 (MYPT1) Regulates the Contraction and Relaxation of Vascular Smooth Muscle and Maintains Blood Pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cultured human vascular smooth muscle cells with functional thromboxane A2 receptors: measurement of U46619-induced 45calcium efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Low-affinity thromboxane receptor mediates proliferation in cultured vascular smooth muscle cells of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of U46619-induced contraction of rat pulmonary arteries in the presence and absence of the endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Standardized Rat Coronary Ring Preparation and Real-Time Recording of Dynamic Tension Changes Along Vessel Diameter [jove.com]

- 13. Tension Measurement in Isolated Rat and Mouse Pulmonary Artery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biomed.cas.cz [biomed.cas.cz]

- 15. researchgate.net [researchgate.net]

- 16. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 17. assets.fishersci.com [assets.fishersci.com]

- 18. hellobio.com [hellobio.com]

- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ionbiosciences.com [ionbiosciences.com]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 23. Phospho-MYPT1 (Thr696) Antibody | Cell Signaling Technology [cellsignal.com]

- 24. cellbiolabs.com [cellbiolabs.com]

- 25. abcam.com [abcam.com]

- 26. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 27. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]

U-46619: A Technical Guide to its Thromboxane A2 Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of U-46619, a stable synthetic analog of prostaglandin H2, for the thromboxane A2 (TXA2) receptor, also known as the TP receptor. U-46619 is a potent and widely used agonist for studying the physiological and pathological roles of the TXA2 receptor, which is critically involved in hemostasis, thrombosis, and vascular tone regulation.

Quantitative Binding Affinity Data

The binding affinity of U-46619 to the thromboxane A2 receptor has been characterized in various species and cell types using different experimental approaches. The following tables summarize the key quantitative data, including inhibitory constant (Ki), dissociation constant (Kd), and half-maximal effective concentration (EC50) values.

| Species | Tissue/Cell Type | Radioligand | Parameter | Value (nM) | Reference |

| Human | Platelets | [3H]U46619 | Ki | 16 ± 5 | [1][2] |

| Human | Platelets | [125I]PTA-OH | Ki | 17 ± 3 | [2] |

| Human | - | [3H]SQ29548 | Ki | 5.5 | [3] |

| Human | - | - | pKi | 7.5 | [3] |

| Mouse | - | - | pKi | 7.2 | [3] |

| Rat | Vascular Smooth Muscle Cells (WKY) | [3H]U46619 | Kd | 15.5 ± 2.6 | [4] |

| Rat | Vascular Smooth Muscle Cells (SHR) | [3H]U46619 | Kd (high affinity) | 2.3 ± 0.6 | [4] |

| Rat | Vascular Smooth Muscle Cells (SHR) | [3H]U46619 | Kd (low affinity) | 1400 ± 500 | [4] |

| Parameter | Condition | Value (µM) | Reference |

| EC50 | Platelet Aggregation | 0.013 - 1.31 | [5][6] |

| EC50 | Platelet Shape Change | 0.035 - 0.58 | [5][6] |

| EC50 | Serotonin Release | 0.536 | [6] |

| EC50 | Fibrinogen Receptor Binding | 0.53 | [6] |

| EC50 | Myosin Light Chain Phosphorylation | 0.057 | [6] |

Experimental Protocols

The determination of U-46619 binding affinity for the TXA2 receptor typically involves radioligand binding assays. Below is a generalized protocol based on common methodologies.

Radioligand Binding Assay for U-46619

Objective: To determine the binding affinity (Ki or Kd) of U-46619 for the thromboxane A2 receptor in a given tissue or cell preparation.

Materials:

-

Biological Sample: Platelet-rich plasma, isolated cell membranes, or cultured cells expressing the TXA2 receptor.

-

Radioligand: Typically [3H]U-46619 or a radiolabeled antagonist like [125I]PTA-OH or [3H]SQ29548.

-

Unlabeled Ligand: U-46619 (for saturation assays) or a competing unlabeled compound (for competition assays).

-

Assay Buffer: e.g., Tris-HCl buffer with MgCl2.

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation (if applicable):

-

Homogenize the tissue or cells in a suitable buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.

-

-

Binding Assay:

-

Saturation Assay (to determine Kd and Bmax of the radioligand):

-

Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand (e.g., [3H]U-46619).

-

For each concentration, prepare parallel tubes with an excess of unlabeled U-46619 to determine non-specific binding.

-

-

Competition Assay (to determine Ki of U-46619):

-

Incubate a fixed amount of membrane protein with a fixed concentration of a radiolabeled antagonist (e.g., [3H]SQ29548) and increasing concentrations of unlabeled U-46619.

-

-

-

Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

-

Termination of Binding:

-

Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus. This separates the bound from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation assays, plot specific binding against the radioligand concentration and use non-linear regression to determine Kd and Bmax.

-

For competition assays, plot the percentage of specific binding against the concentration of the unlabeled competitor (U-46619) and use non-linear regression to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Signaling Pathways and Visualizations

U-46619, as a TXA2 receptor agonist, activates intracellular signaling cascades upon binding. The TXA2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq and G12/13 proteins.

Thromboxane A2 Receptor Signaling Pathway

Caption: U-46619 activates the TP receptor, leading to Gq and G12/13 signaling cascades.

Experimental Workflow for Radioligand Binding Assay

Caption: A typical workflow for a radioligand binding assay to determine binding affinity.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Competitive inhibition of platelet thromboxane A2 receptor binding by picotamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. U46619 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Low-affinity thromboxane receptor mediates proliferation in cultured vascular smooth muscle cells of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. U 46619 | CAS:56985-40-1 | selective agonist of prostaglandin H2 (PGH2)/thromboxane A2 (TxA2) (TP) receptor | High Purity | Manufacturer BioCrick [biocrick.com]

An In-Depth Technical Guide to 5-trans U-46619: Chemical Structure and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-trans U-46619 is a synthetic analog of the prostaglandin endoperoxide PGH2 and an isomer of the potent thromboxane A2 (TXA2) receptor agonist, U-46619. While it is often considered a minor impurity in commercial preparations of U-46619, its distinct stereochemistry warrants a separate examination of its chemical and biological properties.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a comparative perspective to its more extensively studied cis-isomer. Given the limited specific research on the 5-trans isomer, this guide also details the well-established signaling pathways and experimental protocols associated with U-46619 to provide a foundational understanding of its likely mechanisms of action.

Chemical Structure and Physicochemical Properties

The defining feature of this compound is the trans configuration of the double bond at the C5 position of the heptenoic acid side chain, in contrast to the cis configuration found in U-46619. This seemingly minor structural difference can have significant implications for the molecule's three-dimensional shape and its interaction with biological targets.

| Property | Value | Source |

| IUPAC Name | 9,11-dideoxy-9α,11α-methanoepoxy-prosta-5E,13E-dien-1-oic acid | [2] |

| Synonyms | 5,6-trans U-46619 | [2] |

| CAS Number | 330796-58-2 | [2] |

| Molecular Formula | C₂₁H₃₄O₄ | [2] |

| Molecular Weight | 350.5 g/mol | [2] |

| Appearance | A solution in methyl acetate | [2] |

| Solubility | DMF: 50 mg/mL, DMSO: 50 mg/mL, Ethanol: 50 mg/mL, PBS (pH 7.2): 1 mg/mL | [2] |

| SMILES | CCCCC--INVALID-LINK--/C=C/[C@H]1C2OCC(C2)[C@@H]1C/C=C/CCCC(O)=O | [2] |

| InChI Key | LQANGKSBLPMBTJ-YTQMDITASA-N | [2] |

Biological Activity and Signaling Pathways

The biological activity of this compound has been less extensively characterized than its cis-isomer, U-46619. The primary reported activity of this compound is its role as an inhibitor of microsomal prostaglandin E₂ synthase (mPGES-1).[1]

Inhibition of Microsomal Prostaglandin E₂ Synthase-1

Microsomal prostaglandin E₂ synthase-1 is a key enzyme in the inflammatory pathway, responsible for the conversion of PGH₂ to prostaglandin E₂ (PGE₂). Inhibition of mPGES-1 is a therapeutic target for inflammatory diseases. One study has reported that this compound is approximately half as potent as the 5-cis isomer (U-46619) in inhibiting mPGES-1.[1] This suggests that the stereochemistry of the C5 double bond influences the binding and inhibitory activity of the molecule at the active site of mPGES-1.

Hypothetical Signaling Pathway for mPGES-1 Inhibition

References

The Role of U-46619 in Platelet Activation Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

U-46619, a synthetic and stable analog of the prostaglandin endoperoxide PGH₂, serves as a potent thromboxane A₂ (TXA₂) receptor agonist.[1][2] Due to the inherent instability of TXA₂, U-46619 is an indispensable pharmacological tool in the study of platelet physiology and pathophysiology.[3] Its ability to reliably induce platelet activation, aggregation, and degranulation makes it a cornerstone in the investigation of thrombotic diseases, the screening of antiplatelet therapies, and the elucidation of intracellular signaling cascades. This guide provides an in-depth overview of the core principles and methodologies involving U-46619 in platelet research.

When U-46619 binds to the thromboxane A₂ (TP) receptors on platelets, it triggers a cascade of intracellular events that culminate in platelet activation and aggregation.[3] This process is critical for the formation of a stable blood clot in response to vascular injury. The binding initiates a conformational change in the G-protein coupled TP receptor, leading to the activation of downstream signaling pathways. Dysregulation in the platelet response to TXA₂ and its analogs like U-46619 has been implicated in various cardiovascular diseases, including deep vein thrombosis, myocardial infarction, and stroke.[3]

Mechanism of Action and Signaling Pathways

U-46619 exerts its effects by mimicking the action of TXA₂ on the TP receptor, which is coupled to Gq and G₁₂/₁₃ proteins. Activation of these G-proteins initiates a well-defined signaling cascade:

-

Gq Pathway: The activation of the Gq alpha subunit stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the dense tubular system (an endoplasmic reticulum equivalent in platelets), leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[4] The subsequent increase in intracellular calcium is a critical event in platelet activation. DAG, along with the elevated calcium levels, activates protein kinase C (PKC), which phosphorylates various substrate proteins, further promoting platelet activation and granule secretion.

-

G₁₂/₁₃ Pathway: The activation of G₁₂/₁₃ proteins leads to the stimulation of the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK). This pathway is primarily responsible for the change in platelet shape from a discoid to a spherical form with pseudopods, a process essential for platelet aggregation.

-

Secondary Signaling: The initial activation by U-46619 also leads to the release of platelet granules containing adenosine diphosphate (ADP) and serotonin.[3] These molecules act as secondary agonists, binding to their respective receptors on neighboring platelets and amplifying the aggregation response.[1] U-46619 has also been shown to activate mitogen-activated protein kinases (MAPKs) such as p38 and ERK-1/2.

Below is a diagram illustrating the primary signaling pathway of U-46619 in platelets.

Caption: U-46619 signaling cascade in platelets.

Quantitative Data on U-46619-Induced Platelet Activation

The following tables summarize key quantitative parameters of U-46619's effects on human platelets. These values can vary depending on experimental conditions such as platelet preparation and donor variability.

Table 1: Potency of U-46619 in Inducing Platelet Responses

| Parameter | EC₅₀ (µM) | Description |

| Platelet Shape Change | 0.035 ± 0.005 | Concentration required to induce 50% of the maximal change in platelet shape.[5] |

| Myosin Light-Chain Phosphorylation | 0.057 ± 0.021 | Concentration required for 50% of maximal phosphorylation of myosin light chain, a key event in shape change.[5] |

| Serotonin Release | 0.54 ± 0.13 | Concentration required for 50% of maximal serotonin release from dense granules.[5] |

| Fibrinogen Receptor Exposure | 0.53 ± 0.21 | Concentration required for 50% of maximal exposure of the fibrinogen receptor (integrin αIIbβ3).[5] |

| Platelet Aggregation | 1.31 ± 0.34 | Concentration required to induce 50% of the maximal platelet aggregation response.[5] |

| Intracellular Calcium Release | 0.275 ± 0.051 | Concentration required to induce 50% of the maximal release of intracellular calcium.[6] |

Table 2: U-46619 Concentration and Corresponding Platelet Aggregation

| U-46619 Concentration (µM) | Typical Platelet Aggregation Response | Notes |

| 0.1 | Induces a rapid increase in cytosolic Ca²⁺.[7] | May not be sufficient for full aggregation in all donors. |

| 0.3 | Submaximal aggregation, often used to study potentiation by other agonists. | |

| 1.0 | Commonly used concentration to induce robust platelet aggregation.[8] | |

| 1.3 | A concentration reported to induce significant platelet aggregation.[1] | |

| 10 | Used to elicit maximal platelet calcium response.[4] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results in platelet function studies. The following are standard protocols for assessing U-46619-induced platelet aggregation and calcium mobilization.

Protocol 1: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by U-46619 using an LTA.

Materials:

-

Whole blood collected in 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

U-46619 stock solution (e.g., in DMSO or ethanol).

-

Saline or appropriate buffer.

-

Light Transmission Aggregometer.

-

Cuvettes with stir bars.

-

Pipettes.

Procedure:

-

PRP and PPP Preparation:

-

Aggregometer Setup:

-

Aggregation Measurement:

-

Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.

-

Establish a baseline reading of light transmission.

-

Add a small volume (e.g., 50 µL) of the desired concentration of U-46619 to the cuvette to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The percentage of aggregation is calculated based on the change in light transmission relative to the PRP and PPP baselines.

-

Caption: Workflow for U-46619 induced platelet aggregation assay.

Protocol 2: Intracellular Calcium Mobilization Assay

This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in platelets using the fluorescent indicator Fura-2 AM.

Materials:

-

Washed platelets or PRP.

-

Fura-2 AM stock solution (e.g., in DMSO).

-

Pluronic F-127 (optional, to aid dye loading).

-

HEPES-based buffer (e.g., Tyrode's buffer).

-

U-46619 solution.

-

Fluorometer or fluorescence microscope with dual-excitation capabilities.

Procedure:

-

Platelet Preparation:

-

Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer to remove plasma components.

-

-

Fura-2 AM Loading:

-

Incubate the platelets with Fura-2 AM (typically 2-5 µM) for 30-60 minutes at 37°C in the dark.[10] The addition of Pluronic F-127 (0.02%) can facilitate dye loading.

-

After incubation, wash the platelets to remove extracellular Fura-2 AM.

-

Resuspend the Fura-2-loaded platelets in the assay buffer.

-

-

Calcium Measurement:

-

Place the Fura-2-loaded platelet suspension in a cuvette or on a coverslip for measurement.

-

Measure the baseline fluorescence by alternating excitation at 340 nm and 380 nm, and recording emission at ~510 nm.[11][12]

-

Add the desired concentration of U-46619 to the platelets.

-

Continuously record the fluorescence at both excitation wavelengths.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is calculated. This ratio is proportional to the intracellular calcium concentration.

-

The change in the F340/F380 ratio over time reflects the mobilization of intracellular calcium.

-

Caption: Workflow for measuring intracellular calcium mobilization.

Conclusion

U-46619 remains a critical tool for researchers in the fields of hematology, pharmacology, and drug development. Its stability and potent agonistic activity at the TP receptor provide a reliable and reproducible means to study the intricacies of platelet activation. A thorough understanding of its mechanism of action, the signaling pathways it triggers, and the appropriate experimental protocols are paramount for generating high-quality, impactful research. This guide serves as a foundational resource for scientists employing U-46619 in their investigations, facilitating a deeper understanding of platelet function and the development of novel anti-thrombotic therapies.

References

- 1. Augmentation of U46619 induced human platelet aggregation by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. U46619 - Wikipedia [en.wikipedia.org]

- 3. biodatacorp.com [biodatacorp.com]

- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 5. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of thromboxane receptor activation in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of prostaglandins, cAMP, and changes in cytosolic calcium on platelet aggregation induced by a thromboxane A2 mimic (U46619) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

- 10. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]

- 11. hellobio.com [hellobio.com]

- 12. ionbiosciences.com [ionbiosciences.com]

5-trans U-46619: A Technical Guide to its Function as a Microsomal Prostaglandin E Synthase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of 5-trans U-46619 as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). While its isomer, U-46619, is a well-established potent thromboxane A2 (TP) receptor agonist, this compound exhibits a distinct pharmacological profile, targeting a key enzyme in the inflammatory cascade. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols for studying its inhibitory effects, and visualizes the relevant biological pathways and workflows. This guide serves as a comprehensive resource for researchers and professionals in drug discovery and development focused on novel anti-inflammatory therapeutics.

Introduction: Distinguishing this compound from U-46619

U-46619 is widely recognized as a stable synthetic analog of the endoperoxide prostaglandin PGH2 and a potent thromboxane A2 (TP) receptor agonist.[1] It is routinely used in experimental settings to induce platelet aggregation and smooth muscle contraction.[1] However, it is crucial to distinguish U-46619 from its geometric isomer, this compound. This stereoisomer demonstrates a significantly different activity profile, functioning as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a pivotal enzyme in the biosynthesis of prostaglandin E2 (PGE2).[2] This selective inhibition of mPGES-1 positions this compound as a valuable tool for studying inflammatory processes and as a potential lead compound for the development of novel anti-inflammatory agents with a more targeted mechanism of action than traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: Inhibition of Microsomal Prostaglandin E Synthase-1

Microsomal prostaglandin E synthase-1 is a terminal enzyme in the prostaglandin E2 biosynthetic pathway.[3] It catalyzes the isomerization of prostaglandin H2 (PGH2), the product of cyclooxygenase (COX) enzymes, into PGE2.[3] PGE2 is a key mediator of inflammation, pain, and fever.[3] By inhibiting mPGES-1, this compound effectively blocks the production of PGE2 at a critical downstream step in the inflammatory cascade. This targeted approach is advantageous as it does not affect the production of other prostanoids, some of which have important physiological functions.

The following diagram illustrates the prostaglandin E2 synthesis pathway and the point of inhibition by this compound.

Caption: Prostaglandin E2 Synthesis Pathway and Inhibition by this compound.

Quantitative Data on Inhibitory Activity

The inhibitory potency of a compound is a critical parameter in drug development. While extensive quantitative data for this compound is not widely available in the public domain, this section is intended to house such information as it becomes available. For comparative purposes, the table below includes IC50 values for other known mPGES-1 inhibitors.

| Compound | Target | IC50 (µM) | Assay Condition | Reference |

| This compound | mPGES-1 | Data not available | ||

| MK-886 | mPGES-1 | 1.6 | Cell-free assay | [4] |

| NS-398 | mPGES-1 | 20 | Cell-free assay | [4] |

| Sulindac sulfide | mPGES-1 | 80 | Cell-free assay | [4] |

| Compound 3 | mPGES-1 | 3.5 | In vitro | [4] |

| Compound 4 | mPGES-1 | 4.6 | In vitro | [4] |

| Licofelone (ML3000) | mPGES-1 | 6 | Cell-free assay | [5] |

Experimental Protocols

This section provides a detailed methodology for an in vitro assay to determine the inhibitory activity of compounds against human mPGES-1.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay

Objective: To quantify the inhibitory effect of a test compound (e.g., this compound) on the enzymatic activity of mPGES-1.

Materials:

-

Recombinant human mPGES-1

-

Prostaglandin H2 (PGH2) substrate

-

Glutathione (GSH)

-

Test compound (this compound)

-

Inhibitor vehicle (e.g., DMSO)

-

Reaction buffer (e.g., 0.1 M Potassium Phosphate buffer, pH 7.4)

-

Stop solution (e.g., a solution containing a reducing agent like SnCl2 to convert remaining PGH2 to PGF2α)

-

PGE2 ELISA kit

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound in the reaction buffer.

-

Prepare a solution of PGH2 in a suitable solvent immediately before use and keep it on ice.

-

Prepare the reaction buffer containing GSH at the desired concentration.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube or a well of a microplate, add the reaction buffer containing GSH.

-

Add the test compound at various concentrations or the vehicle control.

-

Pre-incubate the mixture with recombinant mPGES-1 at 37°C for a specified time (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the PGH2 substrate.

-

Incubate the reaction mixture at 37°C for a short period (e.g., 1-2 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding the stop solution.

-

-

Quantification of PGE2:

-

Quantify the amount of PGE2 produced in each reaction using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

-

The following diagram illustrates the general workflow for screening mPGES-1 inhibitors.

Caption: Experimental Workflow for mPGES-1 Inhibition Assay.

Signaling Pathways

Understanding the broader signaling context is essential for appreciating the therapeutic potential of targeting mPGES-1.

Thromboxane A2 Receptor Signaling (Activated by U-46619)

For clarity, the signaling pathway activated by the isomer U-46619 is presented below. U-46619 acts as a thromboxane A2 receptor (TP receptor) agonist.

Caption: U-46619 Activated Thromboxane A2 Receptor Signaling Pathway.

Conclusion

This compound represents a valuable pharmacological tool for the investigation of the role of mPGES-1 in health and disease. Its selective inhibition of PGE2 production offers a more targeted approach to modulating inflammatory pathways compared to broad-spectrum COX inhibitors. This technical guide provides a foundational understanding of its mechanism of action, methods for its study, and its place within the broader prostaglandin signaling network. Further research into the quantitative inhibitory profile and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Comparison of the actions of U-46619, a prostaglandin H2-analogue, with those of prostaglandin H2 and thromboxane A2 on some isolated smooth muscle preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Effects of 5-trans U-46619: A Technical Guide

Disclaimer: Scientific literature extensively details the biological activity of U-46619 as a potent thromboxane A2 (TP) receptor agonist. However, research specifically investigating its geometric isomer, 5-trans U-46619, is notably scarce. This guide therefore summarizes the well-established effects and mechanisms of U-46619 as a foundational proxy, while incorporating the limited, distinct findings reported for this compound. The information presented herein is intended for researchers, scientists, and drug development professionals.

Core Compound Profiles

U-46619 is a stable synthetic analog of the prostaglandin endoperoxide PGH2 and functions as a selective thromboxane A2 (TP) receptor agonist.[1] It reliably mimics the physiological actions of thromboxane A2, such as inducing platelet aggregation and smooth muscle contraction.[1]

In contrast, the available literature identifies this compound as an inhibitor of microsomal prostaglandin E2 synthase (mPGES-1), an enzyme involved in the inflammatory cascade. It has been reported to be present as a minor impurity (2-5%) in most commercial preparations of U-46619.

Quantitative Data Presentation

Due to the limited specific data for this compound, the following tables primarily summarize the quantitative pharmacological data for U-46619 to provide a baseline for potential TP receptor-related activity. A separate table highlights the known inhibitory action of this compound.

Table 1: Pharmacological Activity of U-46619 on Human Platelets

| Parameter | Value (EC50) | Key Effects | Reference |

| Platelet Shape Change | 0.035 µM | Initial activation response | [2] |

| Myosin Light-Chain Phosphorylation | 0.057 µM | Intracellular signaling for contraction | [2] |

| Serotonin Release | 0.54 µM | Granule secretion | [2] |

| Fibrinogen Receptor Exposure | 0.53 µM | Preparation for aggregation | [2] |

| Platelet Aggregation | 1.31 µM | Clot formation | [2] |

Table 2: Binding Affinity of [3H]U-46619 in Vascular Smooth Muscle

| Parameter | Value | Tissue Source | Reference |

| Dissociation Constant (Kd) | 42 - 68 nM | Pig Aorta Smooth Muscle Membranes | [3] |

| Maximum Binding Sites (Bmax) | 87.8 fmol/mg protein | Pig Aorta Smooth Muscle Membranes | [3] |

Table 3: Inhibitory Activity of this compound

| Target Enzyme | Activity | Concentration | Reference |

| Microsomal Prostaglandin E2 Synthase (mPGES-1) | Inhibition | 10 µM |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the known activities of U-46619 and this compound.

Protocol for Platelet Aggregation Assay

This protocol is standard for assessing the pro-aggregatory effects of TP receptor agonists like U-46619.

-

Blood Collection and Preparation:

-

Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 150-200 x g for 15-20 minutes at room temperature.

-

Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at 1500-2000 x g for 15 minutes. PPP is used as a reference (100% aggregation).

-

-

Platelet Count Standardization:

-

Count the platelets in the PRP and adjust the concentration to approximately 2.5 x 10⁸ platelets/mL using PPP.

-

-

Aggregometry:

-

Use a light transmission aggregometer, pre-warmed to 37°C.

-

Pipette 450 µL of the standardized PRP into a cuvette with a stir bar and allow it to equilibrate for 5 minutes.

-

Set the baseline (0% aggregation) with PRP and the 100% aggregation mark with PPP.

-

Add 50 µL of various concentrations of U-46619 (or test compound) to the PRP to initiate aggregation.

-

Record the change in light transmission for at least 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.

-

-

Data Analysis:

-

Calculate the maximum percentage of aggregation for each concentration.

-

Plot a dose-response curve and determine the EC50 value.

-

Protocol for Vascular Smooth Muscle Contraction Assay

This ex vivo protocol measures the vasoconstrictive effects of compounds like U-46619.

-

Tissue Preparation:

-

Euthanize a laboratory animal (e.g., rat) and dissect the thoracic aorta.

-

Place the aorta in cold, oxygenated Krebs-Henseleit (K-H) buffer.

-

Carefully remove adherent connective tissue and cut the aorta into 2-3 mm wide rings.

-

-

Myograph Setup:

-

Mount the aortic rings in an organ bath or wire myograph system containing K-H buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Apply a baseline tension (e.g., 1.5-2.0 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.

-

-

Viability and Pre-contraction:

-

Test the viability of the rings by inducing contraction with a high-potassium solution (e.g., 60 mM KCl).

-

Wash the rings and return to baseline tension.

-

-

Experimental Procedure:

-

Generate a cumulative concentration-response curve by adding increasing concentrations of U-46619 to the organ bath.

-

Record the isometric tension developed after each addition until a plateau is reached.

-

-

Data Analysis:

-

Express the contraction force as a percentage of the maximum response to KCl.

-

Plot the concentration-response curve and calculate the EC50 value.

-

Protocol for mPGES-1 Inhibition Assay

This in vitro enzyme assay is suitable for assessing the inhibitory potential of compounds like this compound.[4][5]

-

Enzyme and Substrate Preparation:

-

Use recombinant human mPGES-1, typically in a microsomal membrane fraction.

-

The substrate, prostaglandin H2 (PGH2), is unstable and must be kept on dry ice and used immediately after dilution.

-

-

Assay Procedure:

-

Pre-incubate the recombinant mPGES-1 enzyme with the test compound (e.g., this compound at various concentrations) in a reaction buffer (e.g., 0.1 M sodium phosphate buffer with 2.5 mM glutathione) for 15-30 minutes at 4°C or room temperature.[4][5]

-

Initiate the enzymatic reaction by adding a fixed concentration of PGH2 (e.g., 1-10 µM final concentration).[4][5]

-

Allow the reaction to proceed for a short, defined period (e.g., 60-90 seconds) at room temperature.[4]

-

Terminate the reaction by adding a stop solution, typically containing a reducing agent like stannous chloride (SnCl2) to convert any remaining PGH2 to PGF2α.

-

-

Detection and Analysis:

-

Quantify the amount of PGE2 produced using a specific method, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key signaling pathways and experimental workflows discussed.

Caption: U-46619 signaling via the TP receptor, activating Gq/PLC and G13/Rho pathways.

Caption: Experimental workflow for the platelet aggregation assay.

Caption: Experimental workflow for the mPGES-1 inhibition assay.

References

- 1. U46619 - Wikipedia [en.wikipedia.org]

- 2. Receptor-mediated effects of a PGH2 analogue (U 46619) on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of [3H]U46619 binding in pig aorta smooth muscle membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel human mPGES-1 inhibitors identified through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for U-46619 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of U-46619, a stable thromboxane A2 (TXA2) mimetic and potent thromboxane (TP) receptor agonist. U-46619 is widely utilized in research to study platelet aggregation, vasoconstriction, and signaling pathways associated with the TXA2 receptor.

Chemical and Physical Properties

U-46619, with the chemical name (5Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S)-3-Hydroxy-1-octenyl]-2-oxabicyclo[2.2.1]hept-5-yl]-5-heptenoic acid, is a synthetic analog of the prostaglandin endoperoxide PGH2. Its stability in aqueous solutions makes it a reliable tool for in vitro and in vivo studies.

Table 1: Quantitative Data for U-46619

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₃₄O₄ | |

| Molecular Weight | 350.5 g/mol | |

| Purity | ≥98% | |

| Appearance | Supplied as a solution in methyl acetate or as a liquid | |

| Storage | Store at -20°C | |

| Solubility in Organic Solvents | ||

| DMSO | ~100 mg/mL | [1] |

| Ethanol | ~100 mg/mL | [1] |

| Dimethylformamide (DMF) | ~100 mg/mL | [1] |

| Solubility in Aqueous Buffers | ||

| PBS (pH 7.2) | ~1 mg/mL (sparingly soluble) | [1] |

| EC₅₀ (Platelet Shape Change) | 0.035 µM | [2] |

| EC₅₀ (Platelet Aggregation) | 1.31 µM | [2] |

Experimental Protocols

Protocol 1: Preparation of U-46619 Stock Solution

This protocol describes the preparation of a high-concentration stock solution of U-46619 in an organic solvent. This stock solution can then be diluted in aqueous buffers for various experimental applications.

Materials:

-

U-46619 (as supplied in methyl acetate)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

-

Inert gas (e.g., nitrogen or argon)

-

Microcentrifuge tubes

-

Pipettes and sterile pipette tips

Procedure:

-

If U-46619 is supplied in methyl acetate, evaporate the solvent under a gentle stream of inert gas. This is crucial to avoid introducing methyl acetate into the experimental system.

-